Pizotifen malate
CAS No.: 5189-11-7
VCID: VC0000747
Molecular Formula: C23H27NO5S
Molecular Weight: 429.5 g/mol
* For research use only. Not for human or veterinary use.
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Description | Pizotifen malate is a malate salt formed from equal amounts of pizotifen and malic acid . Pizotifen, also known as pizotyline, is an antimigraine agent belonging to the tricyclic group . Marketed under brand names like Sandomigran and Mosegor, it is primarily used to prevent recurrent migraine headaches . Pizotifen malate is a potent serotonin and tryptamine antagonist that has been used for migraine prevention for many years . Pizotifen exhibits additional properties, including weak anticholinergic, antihistamine, and antikinin actions, and it also has sedative and appetite-stimulating effects . While effective in adults, its use in children is limited due to side effects like drowsiness and weight gain . It is not typically the first choice for migraine prevention but serves as an alternative when other drugs are ineffective . Pizotifen is also not effective for relieving migraine attacks that are already in progress . Studies suggest that pizotifen may have antidepressant effects independent of its antimigraine action, though the exact mechanism is not fully understood . Pizotifen is closely related to other compounds such as ketotifen and cyproheptadine . Pizotifen hydrochloride is an active ingredient in Sandomigran, a medication used for migraine prophylaxis but not approved by the FDA or EMA . Caution is advised in patients with closed-angle glaucoma or a predisposition to urinary retention due to its anticholinergic effects . |
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CAS No. | 5189-11-7 |
Product Name | Pizotifen malate |
Molecular Formula | C23H27NO5S |
Molecular Weight | 429.5 g/mol |
IUPAC Name | 2-hydroxybutanedioic acid;1-methyl-4-(6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)piperidine |
Standard InChI | InChI=1S/C19H21NS.C4H6O5/c1-20-11-8-15(9-12-20)19-16-5-3-2-4-14(16)6-7-18-17(19)10-13-21-18;5-2(4(8)9)1-3(6)7/h2-5,10,13H,6-9,11-12H2,1H3;2,5H,1H2,(H,6,7)(H,8,9) |
Standard InChIKey | IWAWCPZVTXCFKD-UHFFFAOYSA-N |
SMILES | CN1CCC(=C2C3=C(CCC4=CC=CC=C42)SC=C3)CC1.C(C(C(=O)O)O)C(=O)O |
Canonical SMILES | CN1CCC(=C2C3=C(CCC4=CC=CC=C42)SC=C3)CC1.C(C(C(=O)O)O)C(=O)O |
Appearance | Assay:≥98%A crystalline solid |
Synonyms | BC-105 |
PubChem Compound | 168993 |
Last Modified | Sep 13 2023 |
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